molecular formula C6H5BF3K B120242 Potassium phenyltrifluoroborate CAS No. 153766-81-5

Potassium phenyltrifluoroborate

Cat. No.: B120242
CAS No.: 153766-81-5
M. Wt: 184.01 g/mol
InChI Key: DVAFPKUGAUFBTJ-UHFFFAOYSA-N
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Description

Potassium phenyltrifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. It is a white crystalline solid that is stable and non-hygroscopic. This compound is known for its unique reactivity patterns, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Mechanism of Action

Target of Action

Potassium phenyltrifluoroborate is an organoboron compound . It is primarily targeted towards organic synthesis processes, where it is often used as a ligand for organometallic catalysts . The role of these catalysts is to accelerate various organic reactions, making this compound a crucial component in many synthetic procedures .

Mode of Action

This compound interacts with its targets by promoting a variety of organic reactions . It serves as a “protected” form of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . This unique reactivity pattern allows it to be used stoichiometrically or in slight excess relative to their coupling partners .

Biochemical Pathways

This compound is involved in several biochemical pathways, including cross-coupling reactions, oxidation reactions, and reduction reactions . It can also be used in cationic polymerization catalysts, catalyst ligand modifiers, and components of organic luminescent materials .

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its distribution and excretion if it were to be used in a biological context.

Result of Action

The result of this compound’s action is the facilitation of various organic reactions. It enables the formation of carbon-carbon and carbon-heteroatom bonds , contributing to the synthesis of a wide range of organic compounds.

Action Environment

This compound is stable in air but should avoid contact with water and moisture . It is a strong acidic compound that can react with bases to form corresponding salts . Its action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemical substances.

Biochemical Analysis

Biochemical Properties

Potassium phenyltrifluoroborate is more nucleophilic than the corresponding arylboronic acids . It undergoes ligand-free Pd-catalyzed cross-coupling reactions with arenediazonium tetrafluoroborates to give good yields of biaryls . This property makes it a valuable reagent in various biochemical reactions.

Molecular Mechanism

This compound’s molecular mechanism is primarily associated with its role in cross-coupling reactions . It serves as a “protected” form of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . This allows it to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known for its stability and long shelf-life , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium phenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with potassium hydrogen fluoride in the presence of a suitable solvent. The reaction typically proceeds as follows:

C6H5B(OH)2+KHF2C6H5BF3K+2H2O\text{C}_6\text{H}_5\text{B(OH)}_2 + \text{KHF}_2 \rightarrow \text{C}_6\text{H}_5\text{BF}_3\text{K} + 2\text{H}_2\text{O} C6​H5​B(OH)2​+KHF2​→C6​H5​BF3​K+2H2​O

This method is advantageous due to its simplicity and high yield of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The process is optimized for safety, efficiency, and cost-effectiveness, ensuring the compound’s availability for various applications .

Comparison with Similar Compounds

  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium (trifluoromethyl)trifluoroborate

Comparison: Potassium phenyltrifluoroborate is unique due to its phenyl group, which imparts distinct reactivity patterns compared to other organotrifluoroborates. For example, potassium methyltrifluoroborate is less sterically hindered and may react differently in certain conditions. Potassium vinyltrifluoroborate, on the other hand, has a vinyl group that can participate in different types of reactions, such as polymerization .

Properties

IUPAC Name

potassium;trifluoro(phenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAFPKUGAUFBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635491
Record name Potassium trifluoro(phenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153766-81-5
Record name Potassium trifluoro(phenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium phenyltrifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Potassium phenyltrifluoroborate exhibits several advantageous properties:* Air and moisture stability: Unlike many organometallic reagents, it demonstrates remarkable stability in the presence of air and moisture, simplifying handling and storage. [, , , ] * Good solubility in organic solvents: This property facilitates its use in various reaction media, broadening its synthetic applications. [, , , ]* Transmetalation ability: It readily participates in transmetalation with palladium catalysts, a crucial step in cross-coupling reactions. [, , , ]

A: this compound serves as a convenient source of phenyl nucleophile in Suzuki-Miyaura reactions. It undergoes transmetalation with a palladium catalyst, transferring the phenyl group to the palladium center. This phenyl-palladium species then reacts with an aryl halide to form the desired biaryl product. [, , , ]

A: Yes, research has shown that this compound can be effectively utilized in Suzuki-Miyaura coupling reactions conducted in water, offering a greener alternative to traditional organic solvents. [, , , ]

A: this compound offers distinct advantages over other commonly used reagents like phenylboronic acid:* Enhanced stability: It exhibits superior stability towards air and moisture compared to phenylboronic acid. [, , , ] * Improved handling: Its solid nature allows for easier handling and weighing compared to the often-viscous phenylboronic acid. [, , , ]

A: this compound has demonstrated its utility in various reactions, including:* Addition to dinitriles: It participates in palladium-catalyzed addition reactions with dinitriles, yielding diphenyl diones. [, ]* Decarboxylative cross-coupling: It reacts with oxamic acids in the presence of a palladium catalyst to generate benzamides and benzoates. [, ]* Rhodium-catalyzed conjugate addition: It can be employed in asymmetric conjugate addition reactions with enones using rhodium catalysts and chiral ligands. []* Reduction of aldehydes and ketones: It can catalyze the reduction of aldehydes and ketones to alcohols using silanes as reducing agents. []

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